molecular formula C8H5Cl2FO B3034472 2-(2-Chloro-6-fluorophenyl)acetyl chloride CAS No. 179314-61-5

2-(2-Chloro-6-fluorophenyl)acetyl chloride

Cat. No.: B3034472
CAS No.: 179314-61-5
M. Wt: 207.03 g/mol
InChI Key: UWZFOGRTURIZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)acetyl chloride, also known as Compound C, is an important intermediate in the synthesis of a variety of organic compounds. It is a colorless, volatile liquid with a pungent odor. It is commonly used in the synthesis of drugs, pesticides, and other organic compounds. Compound C is also used in the production of fluorinated compounds, which are used in many industrial processes.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Anticancer Compounds : A study by Liu Ying-xiang (2007) focused on synthesizing 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, derived from 2-(2-Chloro-6-fluorophenyl)acetyl chloride, for potential anticancer applications. The process involved amidation, etherification, and other steps, achieving an overall yield of 66% (Liu Ying-xiang, 2007).

  • Development of Polymerizable Monomers : Research by J. Baek and F. Harris (2005) involved developing an efficient synthetic route for self-polymerizable phenylquinoxaline monomers, using intermediates including 4-fluoro-1,2-phenylenediamine, which starts from 2,4-difluoronitrobenzene and involves steps like chlorination (J. Baek & F. Harris, 2005).

  • Synthesis of Isoxazole Derivatives : Su Wei-ke (2008) researched the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, an isoxazole derivative, through a process involving oximation, chlorination, and cyclization, yielding a total yield of 60.2% (Su Wei-ke, 2008).

Chemical Synthesis and Analysis

  • Synthesis of Glycosides for Enzyme Inactivation : Zhang et al. (2008) conducted a study on synthesizing 2-deoxy-2,2-dihaloglycosyl halides as alpha-glycosidase inactivators, which involved halogenation of protected 2-fluoroglycal precursors (Ran Zhang et al., 2008).

  • Photochemical Studies : Research by S. Deshmukh and W. Hess (1994) involved the photodissociation of acetyl chloride, exploring the quantum yields and energy distributions of chlorine atom photofragments, providing insights into photochemical reactions (S. Deshmukh & W. Hess, 1994).

  • Acylation of Azaindoles : Z. Zhang et al. (2002) explored the acylation of azaindoles at C-3 using acetyl chloride, benzoyl chloride, and chloromethyl oxalate, contributing to the field of heterocyclic chemistry (Z. Zhang et al., 2002).

Crystallography and Structural Analysis

  • Crystal Structure of Organic Compounds : Studies like those by Nur Liyana Ismail and B. Yamin (2009) focused on determining the crystal structure of organic compounds such as N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, which is crucial for understanding molecular configurations (Nur Liyana Ismail & B. Yamin, 2009).

  • Structural Determination of Novel Compounds : Huang Ming-zhi et al. (2005) synthesized and determined the crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, adding to the understanding of complex organic structures (Huang Ming-zhi et al., 2005).

Safety and Hazards

“2-(2-Chloro-6-fluorophenyl)acetyl chloride” is classified as a dangerous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of acylaminobenzoic acid . Compounds in this class often interact with various enzymes and receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups.

Mode of Action

Based on its structural similarity to other acylaminobenzoic acid derivatives, it may act through a mechanism involving nucleophilic substitution or free radical reactions . The chlorine atom in the acetyl chloride group is a good leaving group, making it susceptible to nucleophilic attack. This could lead to the formation of a covalent bond with a nucleophile in the target molecule, altering its function.

Pharmacokinetics

Its molecular weight of 20703 suggests that it could be absorbed in the body. The presence of the acetyl chloride group might influence its distribution and metabolism, as this group can react with various biological molecules. The compound’s bioavailability would depend on these factors, as well as on its stability and solubility.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-6-fluorophenyl)acetyl chloride. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity and interactions with target molecules. For instance, its storage and shipping temperature is room temperature , suggesting that it may be stable under these conditions.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-6-2-1-3-7(11)5(6)4-8(10)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZFOGRTURIZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279312
Record name 2-Chloro-6-fluorobenzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179314-61-5
Record name 2-Chloro-6-fluorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179314-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorobenzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)acetyl chloride
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)acetyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-6-fluorophenyl)acetyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-6-fluorophenyl)acetyl chloride
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-6-fluorophenyl)acetyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-6-fluorophenyl)acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.